3-chloro-4-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
CAS No.: 1421497-35-9
Cat. No.: VC4653245
Molecular Formula: C17H14ClNO4S3
Molecular Weight: 427.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421497-35-9 |
|---|---|
| Molecular Formula | C17H14ClNO4S3 |
| Molecular Weight | 427.93 |
| IUPAC Name | 3-chloro-4-methoxy-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H14ClNO4S3/c1-23-14-6-5-12(9-13(14)18)26(21,22)19-10-11-4-7-16(25-11)17(20)15-3-2-8-24-15/h2-9,19H,10H2,1H3 |
| Standard InChI Key | WRHNJYYPNWVTRY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)Cl |
Introduction
Synthesis Methods
The synthesis of such a compound would likely involve multiple steps, including:
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Thiophene Ring Formation: Thiophene rings can be synthesized using methods like the Gewald reaction, which involves elemental sulfur, malononitrile, and an appropriate aldehyde or ketone .
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Benzenesulfonamide Synthesis: This typically involves the reaction of benzene with chlorosulfonic acid followed by amination .
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Coupling Reactions: To link the thiophene and benzenesulfonamide moieties, coupling reactions such as Suzuki or Heck reactions might be employed.
Potential Applications
Compounds with similar structures have shown potential in various biological applications:
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Anticancer Activity: Some sulfonamide derivatives exhibit anticancer properties by inhibiting enzymes or interacting with cellular targets .
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Anti-inflammatory Activity: Thiophene-based compounds have been explored for their anti-inflammatory effects, often through inhibition of enzymes like 5-lipoxygenase .
Research Findings
While specific data on 3-chloro-4-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is not available, related compounds have demonstrated promising biological activities. For instance, thiophene derivatives have shown cytotoxic activity against cancer cell lines , and sulfonamides are known for their antimicrobial and anticancer properties .
Data Tables
Given the lack of specific data on this compound, we can create a hypothetical table based on the properties of similar compounds:
| Property | Hypothetical Value | Notes |
|---|---|---|
| Molecular Weight | Approximately 450 g/mol | Estimated based on similar compounds |
| Melting Point | 150-200°C | Typical range for organic compounds |
| Solubility | Moderate in DMSO, DMF | Common solvents for organic compounds |
| Biological Activity | Potential anticancer or anti-inflammatory effects | Based on related compounds |
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